2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis and Structural Study : Derivatives of cyclopropane-containing compounds, including structures similar to 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid, have been synthesized and analyzed through X-ray crystal structure analysis, revealing specific configurations and molecular orientations. This work provides foundational knowledge for understanding the structural properties of related pyrimidine derivatives (Cetina et al., 2004).
Chemical Properties and Interactions
- Cocrystal Formation and Properties : The creation of cocrystals involving pyrimidine derivatives and various carboxylic acids has been documented. These studies explore the hydrogen bonding and other intermolecular interactions, contributing to the understanding of pyrimidine's chemical behavior and potential applications in crystal engineering (Rajam et al., 2018).
Biological Applications and Interactions
Antiviral Activity : Certain 2,4-diaminopyrimidine derivatives, structurally similar to this compound, have shown inhibitory activity against retroviruses, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Antimicrobial and DNA Interactions : Pyrimidine-2-carboxylic acid derivatives have demonstrated antimicrobial activities against various bacterial strains and have shown interactions with DNA. This research highlights the potential of pyrimidine derivatives in developing new antimicrobial agents and exploring DNA interactions for therapeutic applications (Tamer et al., 2018).
Synthesis of Peptidomimetics : Unnatural amino acids like ATPC, structurally related to pyrimidine carboxylic acids, are used as building blocks for peptidomimetics, offering insights into the synthesis and potential pharmaceutical applications of pyrimidine-containing compounds (Bissyris et al., 2005).
Photovoltaic and Material Science
- Dye-Sensitized Solar Cells : Pyrimidine-2-carboxylic acid has been utilized as an electron-accepting and anchoring group in dye-sensitized solar cells, showing promising conversion efficiency. This application underscores the potential of pyrimidine derivatives in the field of renewable energy and photovoltaic technologies (Wu et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-3-4-10-9(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXPXQUYOQPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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